molecular formula C30H50O3 B1249242 Celasdin B

Celasdin B

Cat. No. B1249242
M. Wt: 458.7 g/mol
InChI Key: ZGPGTQGECMDFNI-OJEITCFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celasdin B is a pentacyclic triterpenoid that is friedelin substituted by hydroxy groups at positions 16 and 28. It is isolated from the stems of Celastrus hindsii and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a cyclic terpene ketone, a pentacyclic triterpenoid, a diol, a primary alcohol and a secondary alcohol.

Scientific Research Applications

Inhibition of NF-κB Activation and Anti-inflammatory Activities

Celastrol is known for its ability to inhibit NF-κB activation, which plays a key role in inflammation and cancer. It inhibits stimuli-induced NF-κB-regulated gene expression in different cell lines and blocks degradation and phosphorylation of IκBα, a protein that inhibits NF-κB. This activity contributes to its anti-inflammatory and anti-tumor properties in animal models (Lee et al., 2006).

Regulation of Tight Junction Integrity

Celastrol has shown effectiveness in maintaining tight junction integrity in murine brain endothelial cells. It recovers oxygen glucose deprivation-induced loss of transepithelial electrical resistance and induces tight junction proteins, which could make it a valuable candidate for treating blood-brain barrier dysfunction (Luo, Zhao, & Rong, 2016).

Anti-obesity and Metabolic Disease Treatment

Research indicates that Celastrol is effective in treating obesity and other metabolic diseases by regulating leptin sensitivity, energy metabolism, inflammation, lipid metabolism, and gut microbiota. It reverses insulin resistance and has effects on atherosclerosis, cholestasis, and osteoporosis (Xu et al., 2021).

Impact on Hematopoiesis

Celastrol has been observed to specifically impair the development of B cells and erythrocytes in adult mice, affecting populations of common lymphoid and myeloid progenitors. This suggests its potential as a modulator of the hematopoietic system (Kusy, Ghosn, Herzenberg, & Contag, 2012).

Proteasome Inhibition and Cancer Treatment

Celastrol acts as a potent proteasome inhibitor, which is significant for cancer treatment. It suppresses the growth of human prostate cancer in animal models and modulates various pathways related to cancer development, such as apoptosis and invasion (Yang et al., 2006).

Modulation of Mitochondrial Function

It has been found to improve mitochondrial function, particularly in conditions like cisplatin-induced nephrotoxicity, by suppressing NF-κB activation and enhancing anti-oxidative status (Yu et al., 2018).

Potential in Eye Disease Treatment

Celastrol nanoparticles have been studied for their effect on corneal neovascularization in rats, showcasing its potential in treating eye diseases (Li et al., 2012).

properties

Product Name

Celasdin B

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8R,8aS,12aS,14aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

InChI

InChI=1S/C30H50O3/c1-19-20(32)8-9-21-26(19,4)11-10-22-27(21,5)13-14-28(6)23-16-25(2,3)12-15-30(23,18-31)24(33)17-29(22,28)7/h19,21-24,31,33H,8-18H2,1-7H3/t19-,21+,22-,23-,24+,26+,27-,28-,29+,30+/m0/s1

InChI Key

ZGPGTQGECMDFNI-OJEITCFUSA-N

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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